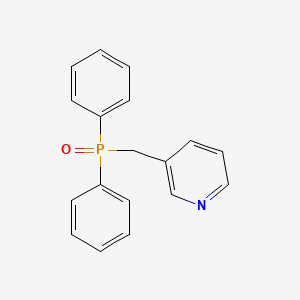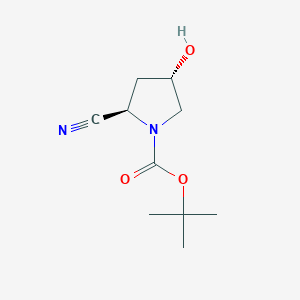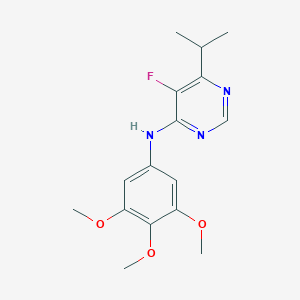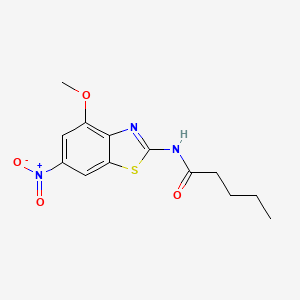
3-(Diphenylphosphorylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine can be produced industrially by the reaction of acrolein, with ammonia . These ingredients are combined as gases which flows over an oxide-based heterogeneous catalyst . There are also other methods of synthesizing pyridine derivatives, such as the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution .
Molecular Structure Analysis
Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized, and each of these atoms contributes a p orbital and a pi electron, allowing pyridine to be fully conjugated .
Chemical Reactions Analysis
Pyridine derivatives have been studied for their biological and pharmacological activities . For instance, the reaction of a chalcone with 2-cyanothioacetamide afforded a pyridinethione, which was used as a precursor to synthesize thienopyridine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For instance, 3-Methylpyridine is a colorless liquid with a strong odor and is classified as a weak base . It has a molar mass of 93.13 g/mol, a density of 0.957 g/mL, a melting point of -19 °C, and a boiling point of 144 °C .
科学的研究の応用
Antimicrobial and Anticancer Properties
3-(Diphenylphosphorylmethyl)pyridine derivatives have demonstrated substantial antimicrobial activities against various bacteria and fungi. They have also shown significant cytotoxicity against liver carcinoma and breast adenocarcinoma cell lines, indicating potential as anticancer agents. These compounds have been found safe to use at certain dosages (Abdel-megeed et al., 2012).
Catalytic Applications
The compound has been reported to show high performance in palladium-catalyzed CN coupling reactions. Using this ligand with specific reaction conditions led to good to excellent yields in the coupling of various aryl halides with amines, demonstrating its potential as a valuable catalyst in organic synthesis (Nadri et al., 2014).
Optoelectronic Properties
Studies have explored the optoelectronic and charge transfer properties of molecules containing phenylimidazo[1,5-a]pyridine derivatives. These studies show potential for these compounds in organic semiconductor devices due to favorable properties like hole reorganization energies and electron affinity (Irfan et al., 2019).
DNA Interactions
Complexes containing pyridine derivatives have been synthesized and shown to interact with DNA. The binding affinity of these complexes to DNA is influenced by the size and shape of the intercalated ligand, suggesting their potential use in biochemical and medical applications (Wang et al., 2004).
作用機序
While specific information on “3-(Diphenylphosphorylmethyl)pyridine” is not available, pyridine derivatives often work by inhibiting the action of certain enzymes. For example, PDE3 inhibitors, a type of phosphodiesterase inhibitors, increase intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP), which in turn activates cardiac calcium channels .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(diphenylphosphorylmethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)15-16-8-7-13-19-14-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGWFCNILYXKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylphosphorylmethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)


![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)


![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)